2-[3-(2,4-Dichloro-6-methylphenoxy)propylamino]ethanol;oxalic acid
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Overview
Description
2-[3-(2,4-Dichloro-6-methylphenoxy)propylamino]ethanol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a dichloromethylphenoxy group, a propylamino group, and an ethanol moiety, combined with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dichloro-6-methylphenoxy)propylamino]ethanol typically involves multiple steps, starting with the preparation of the dichloromethylphenoxy intermediate. This intermediate is then reacted with a propylamine derivative under controlled conditions to form the propylamino compound. The final step involves the addition of ethanol and oxalic acid to yield the target compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-Dichloro-6-methylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The dichloromethylphenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-[3-(2,4-Dichloro-6-methylphenoxy)propylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-Dichloro-6-methylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. The dichloromethylphenoxy group can interact with enzymes and receptors, modulating their activity. The propylamino group may facilitate binding to biological molecules, while the ethanol moiety can influence solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol
- 2-[3-(2,4-Dichloro-5-methylphenoxy)propylamino]ethanol
- 2-[3-(2,4-Dichloro-6-ethylphenoxy)propylamino]ethanol
Uniqueness
2-[3-(2,4-Dichloro-6-methylphenoxy)propylamino]ethanol is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interactions. This structural variation can lead to differences in biological activity and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-[3-(2,4-dichloro-6-methylphenoxy)propylamino]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2.C2H2O4/c1-9-7-10(13)8-11(14)12(9)17-6-2-3-15-4-5-16;3-1(4)2(5)6/h7-8,15-16H,2-6H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKVYNUFBTWLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCNCCO)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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